N-[1-(4-methoxyphenyl)ethyl]acrylamide N-[1-(4-methoxyphenyl)ethyl]acrylamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14842063
InChI: InChI=1S/C12H15NO2/c1-4-12(14)13-9(2)10-5-7-11(15-3)8-6-10/h4-9H,1H2,2-3H3,(H,13,14)
SMILES:
Molecular Formula: C12H15NO2
Molecular Weight: 205.25 g/mol

N-[1-(4-methoxyphenyl)ethyl]acrylamide

CAS No.:

Cat. No.: VC14842063

Molecular Formula: C12H15NO2

Molecular Weight: 205.25 g/mol

* For research use only. Not for human or veterinary use.

N-[1-(4-methoxyphenyl)ethyl]acrylamide -

Specification

Molecular Formula C12H15NO2
Molecular Weight 205.25 g/mol
IUPAC Name N-[1-(4-methoxyphenyl)ethyl]prop-2-enamide
Standard InChI InChI=1S/C12H15NO2/c1-4-12(14)13-9(2)10-5-7-11(15-3)8-6-10/h4-9H,1H2,2-3H3,(H,13,14)
Standard InChI Key QRJPCVLQFJXDFJ-UHFFFAOYSA-N
Canonical SMILES CC(C1=CC=C(C=C1)OC)NC(=O)C=C

Introduction

Structural and Molecular Characteristics

N-[1-(4-Methoxyphenyl)ethyl]acrylamide belongs to the acrylamide class, distinguished by its CH2=C(O)NH\text{CH}_2=\text{C}(\text{O})-\text{NH}- functional group. The compound’s IUPAC name, N-[1-(4-methoxyphenyl)ethyl]prop-2-enamide, reflects its substitution pattern: a 4-methoxyphenyl group (-C₆H₄-OCH₃) is attached to the ethylamine backbone, which is further linked to the acrylamide moiety. Key structural features include:

Molecular Geometry and Stereochemistry

The compound’s planar acrylamide group enables conjugation between the carbonyl and vinyl groups, influencing its reactivity in polymerization and crosslinking reactions. The 4-methoxyphenyl substituent introduces steric hindrance and electronic effects, moderating interactions with biological targets or polymer matrices.

Table 1: Key Physicochemical Properties of N-[1-(4-Methoxyphenyl)ethyl]acrylamide

PropertyValue
Molecular FormulaC12H15NO2\text{C}_{12}\text{H}_{15}\text{NO}_{2}
Molecular Weight205.25 g/mol
IUPAC NameN-[1-(4-methoxyphenyl)ethyl]prop-2-enamide
Canonical SMILESCC(C1=CC=C(C=C1)OC)NC(=O)C=C
InChI KeyQRJPCVLQFJXDFJ-UHFFFAOYSA-N

Synthesis and Manufacturing Processes

The synthesis of N-[1-(4-methoxyphenyl)ethyl]acrylamide typically involves two stages: (1) preparation of the 1-(4-methoxyphenyl)ethylamine intermediate and (2) its subsequent reaction with acryloyl chloride or acrylic acid derivatives.

Synthesis of 1-(4-Methoxyphenyl)ethylamine

A patented method (WO2015159170A2) describes an enantioselective synthesis of 1-(4-methoxyphenyl)ethylamine using asymmetric hydroboration-amination. Starting from 1-methoxy-4-vinylbenzene, catecholborane and a chiral rhodium-(S)-quinap complex yield the amine with 98% optical purity . This intermediate is critical for ensuring stereochemical control in the final acrylamide product.

Acrylamide Formation

The amine intermediate is reacted with acryloyl chloride in the presence of a base (e.g., triethylamine) to form N-[1-(4-methoxyphenyl)ethyl]acrylamide. The reaction proceeds via nucleophilic acyl substitution, with the amine attacking the electrophilic carbonyl carbon of acryloyl chloride.

Key Reaction:

1-(4-Methoxyphenyl)ethylamine+CH2=CHC(O)ClN-[1-(4-Methoxyphenyl)ethyl]acrylamide+HCl\text{1-(4-Methoxyphenyl)ethylamine} + \text{CH}_2=\text{CH}-\text{C}(\text{O})\text{Cl} \rightarrow \text{N-[1-(4-Methoxyphenyl)ethyl]acrylamide} + \text{HCl}

Applications in Material Science

Polymer Chemistry

The compound’s vinyl group enables radical polymerization, forming hydrogels or copolymers with tunable mechanical properties. Such materials are explored for drug delivery systems and responsive coatings.

Photoresist Components

Acrylamides with aromatic substituents are used in photolithography due to their UV stability. The 4-methoxyphenyl group may reduce side reactions during photopatterning.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator